An In-depth Technical Guide to Methyl 2,5-dimethyl-3-furoate: Properties, Analysis, and Pharmaceutical Perspectives
An In-depth Technical Guide to Methyl 2,5-dimethyl-3-furoate: Properties, Analysis, and Pharmaceutical Perspectives
Introduction: The Furan Scaffold and the Significance of Methyl Substitution
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The furan moiety can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering opportunities to modulate a compound's physicochemical properties and biological activity.[2]
This guide focuses on a specific derivative, Methyl 2,5-dimethyl-3-furoate, providing a comprehensive overview of its physical and chemical characteristics. A key feature of this molecule is the presence of two methyl groups on the furan ring. The strategic introduction of methyl groups can have a profound impact on a molecule's properties, a phenomenon sometimes referred to as the "magic methyl effect."[4][5] Methylation can influence a compound's metabolic stability, binding affinity for biological targets, and pharmacokinetic profile.[4][5] Therefore, understanding the interplay between the furan core and the dimethyl substitution pattern is crucial for researchers and drug development professionals exploring the potential of this and related compounds.
Physicochemical Properties of Methyl 2,5-dimethyl-3-furoate
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for Methyl 2,5-dimethyl-3-furoate.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [6] |
| Molecular Weight | 154.16 g/mol | [6] |
| CAS Number | 6148-34-1 | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 198 °C (lit.) | [8] |
| Density | 1.037 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.475 (lit.) | [8] |
| Flash Point | 177 °F (80.6 °C) | [7] |
| Solubility | Soluble in organic solvents such as methanol and chloroform. | |
| LogP (estimated) | 2.190 | [7] |
Chemical Properties and Reactivity
Methyl 2,5-dimethyl-3-furoate is a stable organic compound under standard conditions. The furan ring, while aromatic, can undergo various chemical transformations. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, although the presence of the electron-withdrawing ester group at the 3-position and the electron-donating methyl groups at the 2- and 5-positions will influence the regioselectivity of such reactions.
The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,5-dimethyl-3-furoic acid. This carboxylic acid derivative can then be used in further synthetic modifications, such as amide bond formation.
Illustrative Synthetic Pathway
One reported synthesis of Methyl 2,5-dimethyl-3-furoate involves the reaction of methyl acetoacetate with propargyl bromide in the presence of a copper(I) iodide catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[9] This reaction proceeds through a furan annulation pathway.
Caption: Synthesis of Methyl 2,5-dimethyl-3-furoate.
Experimental Protocols for Analysis
Accurate and reliable analytical methods are essential for the characterization and quality control of chemical compounds. The following sections provide detailed protocols for the analysis of Methyl 2,5-dimethyl-3-furoate using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol is designed for the qualitative and quantitative analysis of Methyl 2,5-dimethyl-3-furoate.
1. Sample Preparation:
-
Prepare a stock solution of Methyl 2,5-dimethyl-3-furoate at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If analyzing a complex matrix, an appropriate sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a polyethylene glycol (e.g., HP-INNOWax) column, with dimensions of 30 m x 0.25 mm inner diameter and 0.25 µm film thickness is recommended.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 or as appropriate for the sample concentration.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the peak corresponding to Methyl 2,5-dimethyl-3-furoate by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 154 and characteristic fragment ions.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against the concentration of the calibration standards.
-
Determine the concentration of Methyl 2,5-dimethyl-3-furoate in unknown samples by interpolating their peak areas on the calibration curve.
Caption: GC-MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Methyl 2,5-dimethyl-3-furoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrumentation and Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
3. Spectral Interpretation:
-
¹H NMR: The spectrum of Methyl 2,5-dimethyl-3-furoate is expected to show distinct signals for the methyl ester protons, the two methyl groups on the furan ring, and the remaining furan ring proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl group carbons.
Relevance in Drug Discovery and Development
While specific biological activity data for Methyl 2,5-dimethyl-3-furoate is not extensively reported in the public domain, the broader class of furan-containing molecules has significant therapeutic potential.[2][3] The furan scaffold is present in numerous approved drugs and clinical candidates.
The dimethyl substitution pattern in Methyl 2,5-dimethyl-3-furoate is of particular interest from a medicinal chemistry perspective. The "magic methyl effect" highlights that the addition of a methyl group can lead to a significant and sometimes unexpected increase in biological activity.[5] This can be attributed to several factors, including:
-
Increased Lipophilicity: Methyl groups can enhance a molecule's ability to cross cell membranes.
-
Improved Metabolic Stability: Methyl groups can block sites of metabolism, increasing the compound's half-life.
-
Enhanced Binding Affinity: A methyl group can fill a hydrophobic pocket in a target protein, leading to stronger binding.
Therefore, Methyl 2,5-dimethyl-3-furoate and its derivatives represent a promising starting point for the design and synthesis of novel drug candidates. Further research is warranted to explore the pharmacological profile of this compound and to leverage its structural features in lead optimization programs.
Safety and Handling
Methyl 2,5-dimethyl-3-furoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation.[7] In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2,5-dimethyl-3-furoate is a furan derivative with well-defined physicochemical properties. Its structure, featuring a furan core with a specific dimethyl substitution pattern, makes it an intriguing molecule for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, detailed analytical protocols for its characterization, and a discussion of its potential relevance in the pharmaceutical sciences. The strategic placement of methyl groups on the furan scaffold suggests that this compound and its analogs could be valuable tools in the quest for new and improved therapeutic agents.
References
-
SIELC Technologies. Separation of Methyl 2,5-dimethyl-3-furoate on Newcrom R1 HPLC column. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Cognibrain. Pharmacological activity of furan derivatives. [Link]
-
PubMed. [Application of methyl in drug design]. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. [Link]
-
ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]
-
Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]
-
Fostering Innovation. Furan: A Promising Scaffold for Biological Activity. [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. METHYL 2,5-DIMETHYL-3-FUROATE | 6148-34-1 [chemicalbook.com]
- 9. METHYL 2,5-DIMETHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
